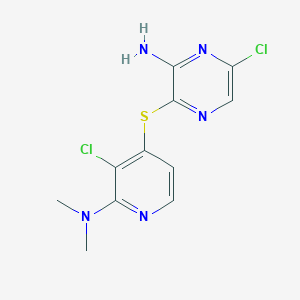
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a cyclopropane derivative with a methoxycarbonyl group attached to the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Esterification: Introducing the methoxycarbonyl group through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of robust catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the methoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylacetic acid: Lacks the methoxycarbonyl group.
Methoxycarbonylcyclopropane: Lacks the acetic acid moiety.
Uniqueness
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is unique due to the combination of the cyclopropyl ring and the methoxycarbonyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
FPGQQCQCZAQBBJ-UHNVWZDZSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@@H]1CC(=O)O |
SMILES canonique |
COC(=O)C1CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)


![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)


![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)



